REACTION_CXSMILES
|
[CH2:1]([N:3]([CH3:7])[C:4](Cl)=[O:5])[CH3:2].[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][C:15]2=[O:18])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[O:18]=[C:15]1[C:16]2[C:12](=[CH:11][CH:10]=[C:9]([O:8][C:4](=[O:5])[N:3]([CH2:1][CH3:2])[CH3:7])[CH:17]=2)[CH2:13][CH2:14]1 |f:2.3.4|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)Cl)C
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with toluene (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried on MgSO4 and toluene
|
Type
|
CUSTOM
|
Details
|
was evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude crystalline product was purified by crystallization from 2-propanol (200 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=CC=C(C=C12)OC(N(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |